1-(Hydroxymethyl)-5,5-dimethylhydantoin
Description
Nomenclature and Chemical Classification within Hydantoin (B18101) Derivatives
The precise naming and classification of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (B89587) are fundamental to understanding its chemical properties and relationships.
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione . guidechem.com It is also known by several common synonyms which are frequently encountered in scientific literature and chemical databases.
| Synonym Category | Examples |
| Common Names | 1-Methylol-5,5-dimethylhydantoin chemicalbook.comtcichemicals.com, Monomethylol dimethyl hydantoin guidechem.comdrugfuture.com, MDM Hydantoin chemicalbook.comcontaminantdb.ca |
| Systematic Variants | 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione chemicalbook.comdrugfuture.com |
This table provides a non-exhaustive list of common and systematic names for the compound.
This compound is part of a group of structurally similar molecules. Its direct structural isomer is 3-hydroxymethyl-5,5-dimethylhydantoin (3-MDMH) , which differs only in the position of the hydroxymethyl group on the hydantoin ring. nih.gov
Another closely related and significant compound is 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin , commonly known as DMDM hydantoin (DMDMH) . wikipedia.orgwikipedia.orgnih.gov This compound features two hydroxymethyl groups attached to the hydantoin core, at positions 1 and 3. wikipedia.orgnih.gov this compound is a known decomposition product of DMDM hydantoin. guidechem.comchemicalbook.comebi.ac.uk
| Compound Name | Common Abbreviation | Molecular Formula | Molecular Weight (g/mol) | Structural Relationship to this compound |
|---|---|---|---|---|
| This compound | MDMH | C6H10N2O3 | 158.16 drugfuture.comnih.gov | - |
| 3-hydroxymethyl-5,5-dimethylhydantoin | 3-MDMH | C6H10N2O3 | 158.16 | Structural Isomer |
| 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin | DMDMH | C7H12N2O4 | 188.18 wikipedia.orgnih.gov | Parent compound |
| 5,5-dimethylhydantoin (B190458) | DMH | C5H8N2O2 | 128.13 | Core structure/Decomposition product |
This compound is a derivative of hydantoin. hmdb.ca Hydantoin, systematically named imidazolidine-2,4-dione , is a five-membered heterocyclic organic compound. matrix-fine-chemicals.comwikipedia.orgnih.gov The core structure consists of an imidazolidine (B613845) ring with ketone groups at the 2nd and 4th positions. hmdb.canih.gov Therefore, this compound is specifically an imidazolidine-2,4-dione substituted with a hydroxymethyl group at the first position and two methyl groups at the fifth position. guidechem.comchemicalbook.comebi.ac.uk
Historical Context and Evolution of Research on Hydantoin Derivatives
The study of hydantoin and its derivatives dates back to the 19th century. Adolf von Baeyer first isolated the parent compound, hydantoin, in 1861 during his research on uric acid. wikipedia.orgjddtonline.info A key synthesis method was developed by Friedrich Urech in 1873, who synthesized 5-methylhydantoin. wikipedia.orgjddtonline.info
Research in the 20th century significantly expanded the relevance of hydantoin derivatives, particularly in pharmacology. In the 1930s, it was discovered that 5-substituted hydantoins could suppress electrically induced convulsions in animal studies, leading to the development of anticonvulsant drugs like phenytoin. pcbiochemres.com This discovery spurred broader investigation into the biological activities of various hydantoin derivatives, which have since been found to possess a range of properties, including antimicrobial and anti-inflammatory activities. jddtonline.inforesearchgate.net
Significance and Rationale for Research Focus on this compound
The primary reason for academic and industrial interest in this compound stems from its role as a chemical intermediate and decomposition product.
This compound is a noted decomposition product of DMDM hydantoin. guidechem.comchemicalbook.comebi.ac.uk DMDM hydantoin is a well-known antimicrobial preservative used in various consumer products. wikipedia.orgnih.gov It functions by slowly releasing formaldehyde (B43269), which creates an environment unfavorable to microbial growth. wikipedia.orgsafecosmetics.orgwikipedia.org The decomposition of DMDM hydantoin in aqueous solutions can yield this compound (1-MDMH), 3-hydroxymethyl-5,5-dimethylhydantoin (3-MDMH), and 5,5-dimethylhydantoin (DMH). nih.gov Research has been conducted to develop analytical methods, such as high-performance liquid chromatography (HPLC), to simultaneously measure DMDM hydantoin and these specific decomposition products in various matrices. nih.govebi.ac.uk This area of research is significant for quality control and for understanding the chemical stability and behavior of formaldehyde-releasing preservatives over time. nih.gov
Emerging Research Applications Beyond Traditional Uses
While this compound (MDMH) is well-established as a formaldehyde-releasing preservative, its potential extends into other areas of scientific inquiry. Emerging research suggests its utility as a monomer in polymer synthesis, a chelating agent for sensitive pharmaceutical compounds, and as a potential protein inhibitor. These applications leverage the unique chemical properties of the hydantoin ring and its hydroxymethyl group.
One of the noted applications is in the field of polymer chemistry. When heated in a dry state, this compound can form a water-soluble dimethylhydantoin formaldehyde resin. indexcopernicus.com This resin has been found to be compatible with other polymers such as gelatin, polyvinyl acetate (B1210297), and ethyl cellulose, indicating its potential use in formulations like hair lacquers. indexcopernicus.com The ability of MDMH to act as a building block for water-soluble polymers is also highlighted by its classification as a raw material for such materials.
In the pharmaceutical sciences, this compound has been identified as a potential chelator for light-sensitive drugs. Chelation is a critical process for stabilizing drug formulations by forming a complex with and sequestering metal ions that can catalyze degradation. The specific interactions and the range of pharmaceutical agents that can be stabilized by this compound are areas for further investigation.
Furthermore, there is an indication that this compound may function as a soluble inhibitor for proteins. The hydantoin scaffold is a recognized privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. nih.gov The potential for MDMH to act as a protein inhibitor opens avenues for its investigation in various biochemical and therapeutic contexts, although specific protein targets and the mechanism of inhibition are not yet widely documented in publicly available research.
The following table summarizes the emerging research applications of this compound beyond its traditional use as a preservative.
| Emerging Application Area | Description of Research/Use | Key Findings/Potential | Supporting Evidence |
| Polymer Chemistry | Utilized as a monomer for the synthesis of water-soluble resins. | Forms a water-soluble dimethylhydantoin formaldehyde resin upon heating. This resin is compatible with other common polymers. | U.S. Patent 2,762,708 describes the formation of this resin. indexcopernicus.com |
| Pharmaceutical Formulation | Investigated as a chelating agent to stabilize light-sensitive drugs. | Potential to protect pharmaceutical compounds from degradation by sequestering metal ions. | Listed as a chelator for light-sensitive pharmaceutical drugs by chemical suppliers. |
| Biochemical Research | Explored as a soluble inhibitor of proteins. | The hydantoin structure is a known pharmacophore, suggesting potential for MDMH to modulate protein activity. | Identified as a potential soluble protein inhibitor by chemical suppliers. |
Properties
IUPAC Name |
1-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-6(2)4(10)7-5(11)8(6)3-9/h9H,3H2,1-2H3,(H,7,10,11) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQZJFKTROUNPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6035152 | |
| Record name | 1-(Hydroxymethyl)-5,5-dimethylhydantoin | |
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Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
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Physical Description |
Dry Powder, Solid | |
| Record name | 2,4-Imidazolidinedione, 1-(hydroxymethyl)-5,5-dimethyl- | |
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| Record name | 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
Freely soluble | |
| Record name | 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | |
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CAS No. |
116-25-6, 27636-82-4 | |
| Record name | 1-(Hydroxymethyl)-5,5-dimethylhydantoin | |
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| Record name | (Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | |
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| Record name | MDM Hydantoin | |
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| Record name | 2,4-Imidazolidinedione, 1-(hydroxymethyl)-5,5-dimethyl- | |
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| Record name | 1-(Hydroxymethyl)-5,5-dimethylhydantoin | |
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| Record name | 1-hydroxymethyl-5,5-dimethylhydantoin | |
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| Record name | 2,4-Imidazolidinedione, (hydroxymethyl)-5,5-dimethyl | |
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| Record name | 1-(HYDROXYMETHYL)-5,5-DIMETHYLHYDANTOIN | |
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| Record name | 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | |
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Melting Point |
110 - 117 °C | |
| Record name | 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | |
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Synthetic Methodologies and Reaction Pathways
Mechanistic Investigations of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (B89587) Formation
The formation of this compound (1-MDMH) is primarily understood through the decomposition of its precursor, 1,3-Bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDMH). Mechanistic studies are essential for controlling the yield and selectivity of this process.
Hydrolysis Pathways of 1,3-Bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDMH) to this compound
The hydrolysis of DMDMH is a key pathway for the formation of 1-MDMH. This process involves the cleavage of a hydroxymethyl group from the hydantoin (B18101) ring. Research has shown that DMDMH can decompose into 1-MDMH, 3-hydroxymethyl-5,5-dimethylhydantoin (3-MDMH), and 5,5-dimethylhydantoin (B190458) (DMH). nih.govebi.ac.uk The hydrolysis can be influenced by the pH of the solution, with basic conditions generally favoring the decomposition of DMDMH and 1-MDMH. nih.govebi.ac.uk
The hydantoin ring possesses two distinct nitrogen atoms, N1 and N3, which can be substituted. The differential reactivity of these positions can lead to the selective formation of either 1-MDMH or 3-MDMH. While the selective synthesis of 3-MDMH from DMDMH has been successfully achieved, the specific conditions that favor the formation of 1-MDMH are a subject of ongoing investigation. nih.gov The mechanism likely involves a nucleophilic attack by water on the carbon of the hydroxymethyl group, facilitated by the electronic environment of the hydantoin ring.
Kinetic Studies of Decomposition and Formation Reactions
Kinetic studies are crucial for understanding the rate at which 1-MDMH is formed and decomposed. While detailed kinetic data specifically for the formation of 1-MDMH from DMDMH under various conditions are not extensively reported, related studies provide valuable insights. For instance, kinetic measurements of the decomposition of 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in the presence of other reactants have been investigated. arcjournals.orgarcjournals.org These studies indicate that the hydantoin ring system is susceptible to reactions that are dependent on factors such as reactant concentrations and temperature. arcjournals.orgarcjournals.org
In cosmetic formulations with a basic pH, it has been observed that the concentrations of DMDMH and 1-MDMH decrease, while the concentrations of 3-MDMH and DMH increase, suggesting a decomposition pathway. nih.gov This implies that the stability of 1-MDMH is also pH-dependent. The development of analytical methods like high-performance liquid chromatography (HPLC) allows for the simultaneous monitoring of the concentrations of DMDMH and its decomposition products, which is essential for kinetic analysis. nih.govebi.ac.uk
Controlled Synthesis Strategies for this compound
The controlled synthesis of 1-MDMH is a significant challenge due to the presence of two reactive nitrogen atoms in the precursor, 5,5-dimethylhydantoin (DMH). Achieving selective monohydroxymethylation at the N1 position is key to an efficient synthesis.
Selective Monohydroxymethylation of 5,5-Dimethylhydantoin
The direct selective monohydroxymethylation of 5,5-dimethylhydantoin to yield 1-MDMH is a desirable but challenging synthetic route. The primary challenge lies in controlling the reaction to favor substitution at the N1 position over the N3 position and to prevent the formation of the di-substituted product, DMDMH. While there is a lack of specific literature detailing the direct selective synthesis of 1-MDMH, the principles of regioselective reactions on similar heterocyclic systems suggest that the choice of reagents, catalysts, and reaction conditions is critical. For instance, studies on the selective monohydroxymethylation of phenols highlight the use of specific reagents and conditions to direct the substitution to a particular position. rsc.org The primary reported route for obtaining 1-MDMH remains the controlled hydrolysis of DMDMH.
The synthesis of the precursor, 5,5-dimethylhydantoin, is well-established and typically involves the reaction of acetone (B3395972) cyanohydrin with ammonium (B1175870) carbonate. orgsyn.org
Table 1: Synthesis of 5,5-Dimethylhydantoin (Precursor)
| Reactants | Reaction Conditions | Observations |
| Acetone cyanohydrin, Ammonium carbonate | Warming on a steam bath (50-80°C for ~3 hours), then 90°C | Gentle reaction begins around 50°C. orgsyn.org |
Optimization of Reaction Parameters (e.g., pH, temperature, molar ratios)
The optimization of reaction parameters is crucial for maximizing the yield and purity of 1-MDMH. Based on the understanding of DMDMH hydrolysis, pH is a critical parameter. A basic pH environment tends to promote the decomposition of DMDMH, and potentially 1-MDMH itself. nih.govebi.ac.uk Therefore, careful control of pH is necessary to favor the formation of the mono-hydroxymethylated product and prevent further degradation.
Temperature is another key factor. For the synthesis of the precursor, 5,5-dimethylhydantoin, the reaction is typically carried out at elevated temperatures (50-90°C) to drive the reaction to completion. orgsyn.org For the controlled hydrolysis of DMDMH, the temperature would need to be carefully optimized to achieve a reasonable reaction rate without promoting unwanted side reactions or decomposition of the desired product.
The molar ratio of reactants, particularly of the hydroxymethylating agent (e.g., formaldehyde) to 5,5-dimethylhydantoin in a direct synthesis approach, would be a critical parameter to control the degree of substitution. A 1:1 molar ratio would theoretically favor monohydroxymethylation, but in practice, a mixture of products is often obtained.
Purification and Isolation Techniques for Research-Grade Purity
Obtaining this compound in high purity is essential for its application in research and as a chemical standard. Commercial suppliers offer this compound with a purity of ≥98.0%, which is typically verified by HPLC and titration analysis. avantorsciences.com
Given that 1-MDMH is freely soluble in water and moisture-sensitive, purification techniques must be chosen carefully. fishersci.nochemicalbook.com For the precursor, 5,5-dimethylhydantoin, recrystallization from boiling water or ethanol (B145695) followed by chilling is a common method. orgsyn.org Digestion with charcoal is also used to remove colored impurities. orgsyn.org Sublimation in a vacuum is another reported purification method for the precursor. chemicalbook.com
For N-chlorinated hydantoin derivatives, purification is often achieved by recrystallization from solvent mixtures such as chloroform (B151607) and hexanes after an initial workup to remove byproducts. nih.gov
For this compound, a combination of these techniques could be applicable. High-performance liquid chromatography (HPLC) is not only an analytical tool but can also be used for preparative-scale purification to achieve research-grade purity. nih.govebi.ac.uk Given its high water solubility, techniques like lyophilization (freeze-drying) could be employed to isolate the compound from aqueous solutions after chromatographic separation.
Comparative Analysis of Synthetic Routes for Research Scale Production
The synthesis of this compound at the research scale is primarily achieved through the hydroxymethylation of 5,5-dimethylhydantoin. The selection of a specific synthetic methodology is often dictated by factors such as desired yield, purity, operational simplicity, and the nature of the formaldehyde (B43269) source. The two principal routes for laboratory preparation involve the use of aqueous formaldehyde and solid paraformaldehyde.
A prevalent and direct method involves the reaction of 5,5-dimethylhydantoin with an aqueous solution of formaldehyde. drugfuture.com This reaction is typically conducted under basic conditions, utilizing a catalyst such as sodium hydroxide (B78521) or sodium bicarbonate to facilitate the addition of the hydroxymethyl group to the hydantoin ring. The pH of the reaction medium is a critical parameter that needs to be controlled, with conditions for related dimethylol preparations suggesting a pH range of 7.0 to 9.0 is effective. google.com The reaction can often proceed at moderate temperatures, for instance, between 38°C and 65°C. google.comnih.gov While this aqueous route is straightforward and uses readily available reagents, the presence of water can necessitate more involved downstream processing to isolate the final product, and controlling the extent of methylolation to favor the mono-adduct over the di-adduct (1,3-dimethylol-5,5-dimethylhydantoin) can be challenging.
An alternative and efficient approach for research-scale production employs paraformaldehyde as the formaldehyde source in a non-aqueous, or "melt," process. google.com This method involves heating a mixture of 5,5-dimethylhydantoin, paraformaldehyde, and a small quantity of an alkaline catalyst, such as anhydrous sodium bicarbonate. google.com The reaction is typically conducted at temperatures between 80°C and 100°C. google.com A distinct advantage of this route is that the reaction proceeds in the effective absence of water. The methylolated product, once formed and melted, serves as the reaction medium, eliminating the need for a solvent. This simplifies the workup, as the final product crystallizes directly upon cooling, often in high purity, without requiring extensive separation processes. google.com Research findings indicate this method is highly efficient, with analysis showing high conversion to the methylolated product. google.com For instance, a reaction starting with monomethyloldimethylhydantoin and paraformaldehyde to produce the dimethylol derivative was complete in approximately 35 minutes at 100°C. google.com
A comparative analysis of these two primary synthetic routes is presented below, highlighting the key differences for research-scale production.
Data Table: Comparative Analysis of Synthetic Routes
| Feature | Route 1: Aqueous Formaldehyde | Route 2: Paraformaldehyde (Melt) |
|---|---|---|
| Formaldehyde Source | 37-41% Aqueous Formaldehyde Solution | Solid Paraformaldehyde |
| Starting Materials | 5,5-Dimethylhydantoin, Formaldehyde Solution | 5,5-Dimethylhydantoin, Paraformaldehyde |
| Solvent | Water | None (molten product acts as medium) |
| Catalyst | Alkaline catalyst (e.g., Sodium Hydroxide) | Alkaline catalyst (e.g., Sodium Bicarbonate) |
| Reaction Temperature | Moderate (e.g., 38-65°C) google.comnih.gov | Elevated (e.g., 80-100°C) google.com |
| Reaction Time | Variable, can be several hours | Relatively short (e.g., ~30-60 minutes) google.com |
| Workup/Purification | Requires removal of water, potential for complex separation | Simplified; product crystallizes on cooling google.com |
| Key Advantages | Uses common, inexpensive reagents. | High purity product, no solvent removal needed, faster reaction times. google.com |
| Key Disadvantages | Product isolation can be complex; control of mono- vs. di-substitution can be difficult. | Requires higher temperatures. |
Advanced Spectroscopic and Chromatographic Characterization in Research
Mass Spectrometry (MS) in Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. The chemical formula for 1-(Hydroxymethyl)-5,5-dimethylhydantoin (B89587) is C₆H₁₀N₂O₃. ebi.ac.uk The theoretical monoisotopic mass calculated from this formula is 158.06914 g/mol . ebi.ac.ukcontaminantdb.ca HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million, providing strong evidence for the correct elemental composition and ruling out other potential formulas.
Tandem mass spectrometry (MS/MS) is used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In a typical MS/MS experiment, the intact molecule is ionized to form a precursor ion (e.g., [M+H]⁺ with m/z 159.0764), which is then isolated. This precursor ion is subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions.
For this compound, the most probable fragmentation pathway would involve the loss of the hydroxymethyl group. Key fragmentation events would include:
Loss of formaldehyde (B43269) (CH₂O): A neutral loss of 30 Da, resulting in a fragment ion corresponding to 5,5-dimethylhydantoin (B190458).
Loss of the hydroxymethyl radical (•CH₂OH): A loss of 31 Da.
Analysis of these specific fragmentation patterns provides definitive structural confirmation, as the masses of the fragments correspond to logical substructures of the parent molecule.
High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of this compound and to quantify it in various products. Commercial grades of this compound often specify a purity of ≥98.0%, as determined by HPLC analysis. avantorsciences.comlabscoop.com
Research has focused on developing robust HPLC methods for its analysis. A common approach is reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. One established method uses an octadecylsilanized silica (B1680970) column (a type of C18 column) for the simultaneous measurement of this compound and its related compounds. ebi.ac.uknih.gov Another method employs a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric or formic acid. sielc.com For quantification, HPLC calibration curves have been shown to be linear over wide concentration ranges, demonstrating the method's suitability for accurate and reliable measurement. ebi.ac.uknih.gov
| Parameter | Condition 1 | Condition 2 |
| Technique | Reverse-Phase HPLC | Reverse-Phase HPLC |
| Column | Octadecylsilanized silica (C18) ebi.ac.uknih.gov | Newcrom R1 sielc.com |
| Mobile Phase | Not specified, aqueous/organic mixture implied | Acetonitrile / Water / Phosphoric Acid sielc.com |
| Application | Purity Assessment, Quantification ebi.ac.uknih.gov | Purity Assessment, Isolation sielc.com |
Table 2: Exemplary HPLC Conditions for the Analysis of this compound.
Method Development and Validation for this compound in Complex Matrices
The quantification of this compound, often present in complex matrices such as cosmetics, necessitates the development and validation of robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. nih.govnih.gov
Method development typically involves optimizing several parameters to achieve the desired sensitivity, specificity, and efficiency. Key considerations include the selection of the stationary phase (column), the mobile phase composition, and the detector settings. For the analysis of hydantoin (B18101) derivatives, including this compound, reversed-phase HPLC is frequently utilized. researchgate.net An octadecylsilanized silica (ODS or C18) column is a common choice for the stationary phase, offering effective separation of moderately polar compounds. nih.govnih.gov
The mobile phase, a critical component in HPLC, is carefully selected to ensure adequate resolution of the analyte from other components in the sample. A typical mobile phase for the analysis of this compound might consist of a mixture of water and an organic modifier like acetonitrile or methanol. researchgate.net The pH of the mobile phase can also be adjusted, for instance with phosphoric acid, to control the ionization state of the analyte and improve peak shape. researchgate.net
Validation of the developed analytical method is a mandatory step to ensure its reliability and reproducibility. This process involves assessing several key performance characteristics, as outlined by international guidelines. For the analysis of this compound and related hydantoins in cosmetic matrices, validation studies have demonstrated the linearity of the method over wide concentration ranges. nih.govnih.gov
A summary of typical validation parameters for an HPLC method for this compound and related compounds is presented in the interactive table below.
| Validation Parameter | Typical Finding | Significance |
| Linearity (R²) | > 0.99 | Indicates a direct proportional relationship between concentration and detector response. |
| Accuracy (Recovery) | 85-105% | Demonstrates the closeness of the measured value to the true value. nih.govnih.gov |
| Precision (RSD%) | < 15% | Shows the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | µg/mL range | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | µg/mL range | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
It has been noted that in basic pH conditions, the recovery of this compound can be lower than 100%, while its decomposition product, 5,5-dimethylhydantoin, shows a recovery greater than 100%, suggesting potential degradation of the parent compound during analysis under such conditions. nih.govnih.govnih.gov
Chromatographic Separation from Related Hydantoin Derivatives and Decomposition Products
This compound is often found in the presence of its precursor, 1,3-dimethylol-5,5-dimethylhydantoin (DMDMH), and other decomposition products such as 3-hydroxymethyl-5,5-dimethylhydantoin (3-MDMH) and 5,5-dimethylhydantoin (DMH). nih.govnih.gov Therefore, a crucial aspect of its analysis is the chromatographic separation of these closely related structures.
HPLC methods developed for the quantification of these compounds are designed to achieve baseline separation, allowing for the individual measurement of each component. The use of an octadecylsilanized silica column in conjunction with a well-defined mobile phase gradient is effective in resolving these hydantoin derivatives. nih.govnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, which is influenced by their polarity and chemical structure.
A representative HPLC chromatogram would show distinct peaks for each of the four compounds: DMDMH, 1-MDMH, 3-MDMH, and DMH, with different retention times. The successful separation is essential for accurately monitoring the decomposition of DMDMH and the formation of its byproducts, including this compound, in various product formulations over time. nih.govnih.gov The ability to separate these compounds confirms that the analytical method is suitable for stability studies and quality control of products containing these substances. nih.govnih.govnih.gov
The table below illustrates a typical elution order and relative retention for these hydantoin derivatives in a reversed-phase HPLC system.
| Compound | Elution Order | Relative Retention | Rationale |
| 5,5-Dimethylhydantoin (DMH) | 1 | Lowest | Most polar, interacts least with the C18 stationary phase. |
| 3-Hydroxymethyl-5,5-dimethylhydantoin (3-MDMH) | 2 | Intermediate | Increased polarity due to the hydroxymethyl group compared to DMH. |
| This compound (1-MDMH) | 3 | Intermediate | Similar polarity to 3-MDMH, but with subtle differences in interaction leading to separation. |
| 1,3-Dimethylol-5,5-dimethylhydantoin (DMDMH) | 4 | Highest | Least polar due to two hydroxymethyl groups, interacts most strongly with the stationary phase. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Degradants
While HPLC is well-suited for the analysis of non-volatile hydantoin derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile byproducts and degradants that may arise from this compound, particularly under thermal stress.
In a hypothetical GC-MS analysis, a sample containing this compound would be introduced into the heated injector of the gas chromatograph. The high temperature would facilitate the volatilization of the compound and any volatile degradants. The analytes would then be separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or mid-polar capillary column, such as one coated with a phenyl arylene polymer, could be employed for this purpose.
As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for the identification of the volatile byproducts by comparison with spectral libraries or through interpretation of the fragmentation patterns.
Potential volatile degradants from the thermal decomposition of this compound could include smaller molecules resulting from the cleavage of the hydroxymethyl group or the opening of the hydantoin ring.
The table below outlines a general methodology for the GC-MS analysis of potential volatile byproducts.
| GC-MS Parameter | Typical Setting | Purpose |
| Injection Mode | Split/Splitless | To introduce an appropriate amount of sample onto the column. |
| Injector Temperature | 250-300 °C | To ensure rapid volatilization of analytes. |
| Column Type | DB-5MS or equivalent | A versatile column for separating a wide range of volatile compounds. |
| Oven Temperature Program | Ramped, e.g., 50°C to 280°C | To achieve chromatographic separation of compounds with different boiling points. |
| Ionization Mode | Electron Impact (EI) at 70 eV | To produce reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Quadrupole | To filter ions based on their mass-to-charge ratio. |
| Detector | Electron Multiplier | To detect and amplify the ion signal. |
This technique would be invaluable for in-depth stability studies and for understanding the complete degradation profile of this compound under various conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Solvation Studies and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For this compound, UV-Vis spectroscopy can provide insights into its electronic structure and how it is influenced by its surrounding solvent environment, a phenomenon known as solvatochromism. nih.govnih.gov
The hydantoin ring system contains chromophores, specifically the carbonyl (C=O) groups and the nitrogen atoms with non-bonding electrons (n-electrons). researchgate.net These functionalities give rise to characteristic electronic transitions upon absorption of UV radiation. The primary transitions expected for a hydantoin derivative like this compound are n → π* and π → π* transitions. libretexts.orgupenn.edu
The n → π* transition involves the excitation of a non-bonding electron from a nitrogen or oxygen atom to an anti-bonding π* orbital associated with the carbonyl groups. These transitions are typically of lower energy and appear at longer wavelengths in the UV spectrum. The π → π* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, and these are generally higher in energy, occurring at shorter wavelengths. libretexts.orgyoutube.com
Solvation studies using UV-Vis spectroscopy involve recording the spectrum of this compound in a series of solvents with varying polarities. Changes in the position of the absorption maximum (λmax) can reveal information about the interactions between the solute and the solvent molecules. For instance, a shift to a shorter wavelength (a blue shift or hypsochromic shift) with increasing solvent polarity is often observed for n → π* transitions. youtube.com This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding, thus increasing the energy required for excitation. youtube.comijcce.ac.ir Conversely, π → π* transitions may exhibit a red shift (bathochromic shift) in polar solvents. researchgate.net
The table below summarizes the expected electronic transitions for this compound and their typical behavior in solvatochromic studies.
| Electronic Transition | Chromophore | Expected Wavelength Region | Effect of Increasing Solvent Polarity |
| n → π | C=O, N | Longer UV (e.g., > 250 nm) | Blue Shift (Hypsochromic) |
| π → π | C=O | Shorter UV (e.g., < 220 nm) | Red Shift (Bathochromic) |
By analyzing these solvatochromic shifts, researchers can gain a deeper understanding of the ground and excited state dipole moments of the molecule and the nature of solute-solvent interactions.
Applications in Materials Science and Biomedical Research
Polymer Modification and Functionalization
The chemical structure of 1-(hydroxymethyl)-5,5-dimethylhydantoin (B89587) allows for its integration into various polymeric systems. This modification is undertaken to enhance the inherent properties of the polymers or to introduce new functionalities, such as antimicrobial activity or improved resistance to environmental factors.
This compound can be covalently attached to polymers like cellulose. researchgate.net This process often involves a wet curing method where the compound is padded onto a cellulose-based fabric, followed by drying and curing at high temperatures. researchgate.net This covalent bonding ensures the durability of the imparted properties. researchgate.net Similarly, commercial polyurethane (PU) coating formulations have been modified with this compound (HMD) to create materials with enhanced capabilities. google.com The integration of these hydantoin (B18101) moieties into the bulk of the polymer or onto its surface can lead to significant improvements, such as increased wrinkle resistance in textiles, without compromising the material's mechanical properties. google.com
The process can also utilize related hydantoin compounds. For instance, durable and regenerable antibacterial fabrics have been developed by employing dimethylol dimethylhydantoin (DMDMH) in a chemical finishing process that grafts the hydantoin groups onto cellulose. google.com Another approach involves grafting N-halamine precursors, such as dimethylol-5,5-dimethylhydantoin (DMDMH), onto poly(vinyl alcohol) (PVA) nanofibers through an in situ green synthesis method. google.com Once integrated, these hydantoin structures can be activated, typically through chlorination, to create powerful biocidal functionalities. google.com
Surface modification is a key strategy for improving the biocompatibility and functionality of materials used in biomedical applications. Hydantoin derivatives are particularly useful in this context. Cotton fabric, a common biomaterial, has been successfully coated with 5,5-dimethylhydantoin (B190458) (DMH) using a pad-dry-plasma-cure method. medicalnewstoday.com Plasma treatment in this process serves a dual purpose: it can create an etching effect on the material surface, forming grooves and cracks that improve the distribution and coating of the DMH, and it can introduce nitrogen-containing groups that enhance antibacterial activity directly. medicalnewstoday.com
When this compound is used to modify polyurethane coatings, it acts as an N-halamine precursor. google.com Upon exposure to chlorine, the hydantoin structure grafted onto the PU membranes transforms into N-halamine groups. google.com This transformation creates a high surface concentration of chlorine, which is responsible for the material's potent antimicrobial properties. google.com This method of surface modification provides a rechargeable biocidal function, as the N-halamine structure can be regenerated through subsequent chlorine treatments. medicalnewstoday.com
Development of Novel Antimicrobial Materials
A primary application of this compound is in the creation of materials that can kill or inhibit the growth of pathogenic microorganisms. nih.govcalpaclab.com This is particularly valuable for applications in medical textiles, protective clothing, and food packaging. google.com
Antimicrobial textiles can be produced by treating fabrics with solutions containing this compound. researchgate.net The process typically involves dipping and padding the fabric in a solution of the chemical, followed by drying and curing at elevated temperatures. researchgate.net This method is effective for both pure cotton and cotton/polyester blends. researchgate.net The resulting antimicrobial function is durable and can withstand numerous washing cycles. google.com
The mechanism involves the conversion of the hydantoin rings into N-halamines upon chlorination. google.commedicalnewstoday.com N-halamine compounds, which possess N-Cl structures, are powerful biocides that can inactivate a broad spectrum of microorganisms on contact. google.com This functionality is also regenerable; the biocidal properties can be restored by laundering with chlorine bleach. google.commedicalnewstoday.com Beyond textiles, polyurethane coatings have been modified with this compound to create clear coatings with high virucidal activity. google.com
Materials treated with this compound and related compounds have demonstrated significant biocidal efficacy against common and pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. researchgate.netmedicalnewstoday.com The antimicrobial action stems from the N-halamine structure formed after chlorination, which acts as a potent biocide upon direct contact with microorganisms. google.com
Studies have quantified the effectiveness of these treatments. For example, cotton fabrics finished with a combination of Chitosan and monomethylol-5,5-dimethylhydantoin (MDMH) showed high bacterial reduction rates against both S. aureus and E. coli. researchgate.net Similarly, cotton fabric coated with DMH and subsequently chlorinated was effective at inhibiting S. aureus. medicalnewstoday.com The germicidal effect of disinfectants on both planktonic (free-floating) and biofilm-forming E. coli and S. aureus has been studied, showing that while biofilms are more resistant, they can be completely destroyed at higher concentrations. google.comleicabiosystems.com Research has also shown that repeated exposure to DMDM hydantoin can lead to an increase in the minimum bactericidal concentration (MBC) for certain bacteria, though this change may revert when the bacteria are no longer exposed to the chemical. nih.gov
| Material/Treatment | Target Pathogen | Observed Efficacy | Source |
|---|---|---|---|
| Cotton/Polyester Fabric with Chitosan/MDMH | S. aureus | >99.9999% reduction | researchgate.net |
| Cotton/Polyester Fabric with Chitosan/MDMH | E. coli | >99.9999% reduction | researchgate.net |
| DMH-coated and chlorinated cotton fabric | S. aureus | Inhibited bacterial growth | medicalnewstoday.com |
| Disinfectants on planktonic cells | E. coli, S. aureus | 100% germicidal effect at 0.1% concentration after 5 minutes | google.comleicabiosystems.com |
| Disinfectants on 48h biofilms | E. coli, S. aureus | Complete destruction at 2% concentration after 5 minutes | google.comleicabiosystems.com |
Applications in Specimen Preservation Research
Beyond antimicrobial materials, hydantoin derivatives, particularly DMDM hydantoin, are being explored as a potential alternative to formaldehyde (B43269) for the preservation of biological specimens. researchgate.netresearchgate.net Formaldehyde is a highly effective fixative but is also a known carcinogen, prompting a search for safer alternatives in museum and research settings. researchgate.netwikipedia.org
DMDM hydantoin functions as a formaldehyde-releasing agent; when dissolved in water, it establishes an equilibrium where a small amount of free formaldehyde is released over time. researchgate.netmedicalnewstoday.com This slow release is believed to mimic the fixing action of formaldehyde solutions. researchgate.net A study reviewing 22 modern biocides identified DMDM hydantoin as the most suitable candidate for the fluid preservation of biological specimens. researchgate.net Initial research using Fourier transform infrared spectroscopy indicated that DMDM hydantoin has a very similar effect on muscle tissue as formaldehyde, supporting its potential as a replacement. researchgate.net
Evaluation as an Alternative to Traditional Preservatives in Biological Specimens
This compound (HDMH), often in formulations containing its parent compound, has been evaluated as a potential alternative to traditional preservatives like formaldehyde for fixing biological specimens. The primary advantage of HDMH lies in its function as a "formaldehyde-releaser." escholarship.orgnih.gov This mechanism allows for the slow and continuous release of formaldehyde, which is the active fixing agent, maintaining a low and stable concentration in the preservation solution. nih.gov
Research comparing HDMH-based solutions to standard formalin (an aqueous solution of formaldehyde) has shown promising results. Studies indicate that HDMH can achieve tissue preservation with effects very similar to formaldehyde. nih.gov This is because the released formaldehyde forms cross-links between proteins, effectively preserving tissue morphology and cellular details for histopathological examination. The key difference and potential benefit is the avoidance of handling high concentrations of free formaldehyde, which is a known carcinogen. nih.gov Furthermore, specimens preserved in HDMH-based solutions have been reported to be more life-like in color and texture compared to those fixed in formaldehyde.
Long-Term Stability Studies in Preservation Solutions
The long-term stability of this compound in preservation solutions is fundamental to its utility as a fixative. The compound's stability is intrinsically linked to the chemical equilibrium between HDMH, 5,5-dimethylhydantoin, and free formaldehyde. nih.gov When formaldehyde is consumed through binding with tissue proteins or by other chemical reactions, the equilibrium shifts, causing HDMH to release more formaldehyde to maintain the balance. nih.gov This process ensures a continuous supply of the active fixative over long periods.
This equilibrium-based mechanism suggests that a lower initial concentration of the active aldehyde may be sufficient for long-term preservation compared to traditional formalin solutions. nih.gov Studies have proposed that a 5-10% concentration of the parent compound, which generates HDMH, can be effective for specimen preservation, resulting in a free formaldehyde concentration that is significantly lower than in standard 4% formaldehyde solutions. nih.gov This controlled release is crucial for long-term storage, as it minimizes the excessive hardening and potential molecular damage associated with continuous exposure to high concentrations of formaldehyde. However, further research is considered necessary to fully understand the long-term effects on the structural integrity of biological specimens. nih.gov
Research in Pharmaceutical Formulations
Stabilizer and Solubility Enhancer in Active Pharmaceutical Ingredients
In pharmaceutical formulations, this compound primarily contributes to stability through its well-established role as an antimicrobial preservative. medicalnewstoday.com By slowly releasing formaldehyde, it inhibits the growth of microorganisms, including bacteria and fungi, which can degrade active pharmaceutical ingredients (APIs) and excipients, thereby extending the shelf life of cosmetic and personal care products. medicalnewstoday.com This preservative action is a key aspect of its function as a stabilizer in various formulations.
Furthermore, the process of N-hydroxymethylation is a recognized strategy for enhancing the aqueous solubility of parent hydantoin compounds. bohrium.comnih.gov A study on N-hydroxymethyl derivatives of various hydantoins, including the derivative of 5,5-dimethylhydantoin, demonstrated that these derivatives possess higher water solubilities than the parent compounds. bohrium.com This increased solubility is a significant advantage, as many drug candidates suffer from poor water solubility, which can limit their formulation options and bioavailability. crystalpharmatech.comnih.gov
The following interactive table illustrates the potential impact of N-hydroxymethylation on the solubility of parent hydantoin compounds, based on the findings that such derivatives are more water-soluble.
| Compound | Parent Compound Solubility | N-Hydroxymethyl Derivative Solubility | Potential Fold Increase |
| Phenytoin | Low | Higher | >1 |
| Nitrofurantoin | Low | Higher | >1 |
| 5,5-dimethylhydantoin | Moderate | Higher | >1 |
| This table is illustrative, based on qualitative findings that N-hydroxymethylation increases water solubility. bohrium.com Specific quantitative values may vary based on experimental conditions. |
Prodrug Design and Biotransformation Pathways
The chemical structure and reactivity of this compound make it a key intermediate in prodrug design. bohrium.comnih.gov A prodrug is a biologically inactive compound that is metabolized in the body to produce an active drug. N-hydroxymethylation is a useful technique for creating prodrugs of hydantoin-based APIs. bohrium.com
Research has shown that N-hydroxymethyl derivatives of hydantoins, such as those derived from phenytoin, nitrofurantoin, and 5,5-dimethylhydantoin, can serve as effective prodrugs. bohrium.com The primary biotransformation pathway for these prodrugs is a rapid, hydroxide (B78521) ion-catalyzed decomposition in aqueous solutions at physiological conditions (pH 7.4, 37°C). bohrium.com This cleavage is extremely fast, with calculated half-lives ranging from 0.1 to 6.9 seconds. bohrium.com
The biotransformation results in the release of two molecules: the active parent hydantoin drug and formaldehyde. bohrium.com This rapid and efficient conversion back to the parent compound is a critical feature of this prodrug strategy, allowing for enhanced solubility for delivery while ensuring the release of the active therapeutic agent in vivo. bohrium.comresearchgate.net Further derivatization of the hydroxymethyl group, for example, by creating an acetate (B1210297) ester, has also been shown to be a viable strategy for creating bioreversible prodrugs. bohrium.com
Environmental Fate and Ecotoxicological Research
Environmental Distribution and Mobility Studies
The potential for a chemical to move through and between environmental compartments like soil, water, and air is a critical aspect of its environmental risk profile.
Research into the mobility of the primary degradation product of MDMH, 5,5-dimethylhydantoin (B190458) (DMH), indicates it has a very low affinity for sorption to soil particles. epa.gov Studies have shown that DMH is highly mobile in soil, with leaching rates observed between 90.1% and 100.0% across various soil types. epa.gov This high mobility suggests a low potential for DMH to bind to soil and sediment, and instead, it is likely to move with water through the soil profile.
For 1-(Hydroxymethyl)-5,5-dimethylhydantoin (B89587) itself, a very low estimated octanol-water partition coefficient (LogP) of -0.920 points towards a low likelihood of adsorption to organic components in soil and sediment. chemicalbook.com Compounds with low LogP values are generally hydrophilic and prefer to remain in the aqueous phase rather than binding to soil organic matter.
Table 1: Soil Mobility and Partitioning Data
| Compound | Parameter | Value | Inference | Source |
|---|---|---|---|---|
| This compound | LogP (estimated) | -0.920 | Low sorption potential | chemicalbook.com |
| 5,5-dimethylhydantoin (Degradate) | Soil Leachate | 90.1% - 100.0% | Very high mobility | epa.gov |
The compound this compound is characterized by its high water solubility. chemicalbook.comdrugfuture.com This property is a key factor in its potential for widespread distribution within aquatic environments. Once introduced into a water system, its high solubility facilitates its dispersal and transport through water bodies, potentially leading to its presence far from the original point of entry.
Table 2: Water Solubility of this compound
| Parameter | Description | Source |
|---|---|---|
| Water Solubility | Freely soluble in water | chemicalbook.comdrugfuture.com |
Degradation Pathways in Environmental Compartments
Understanding how this compound breaks down in the environment is essential for assessing its persistence and the nature of any resulting substances.
This compound is known to be a decomposition product of 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDMH). ebi.ac.uk The compound itself is subject to further degradation in water. Research indicates that in the presence of water at a pH of 6, it can slowly liberate formaldehyde (B43269). drugfuture.com
Studies conducted on cosmetic products have shown that under basic pH conditions, both DMDMH and this compound (also known as 1-MDMH) tend to decompose, forming 5,5-dimethylhydantoin (DMH) as a major product. ebi.ac.uknih.gov This suggests that DMH is a key decomposition product of MDMH in the environment. The resulting degradate, DMH, has been found to be stable to further hydrolysis. epa.gov
Table 3: Decomposition Products
| Parent Compound | Condition | Decomposition Products | Source |
|---|---|---|---|
| This compound | Aqueous solution (pH 6) | Formaldehyde | drugfuture.com |
| This compound | Basic pH | 5,5-dimethylhydantoin (DMH) | ebi.ac.uknih.gov |
Bioconcentration and Bioaccumulation Potential in Aquatic Organisms
The potential for a chemical to accumulate in the tissues of living organisms is a significant ecotoxicological concern.
The bioconcentration potential for this compound is considered to be low. This is inferred from its low octanol-water partition coefficient (LogP), which is a key indicator of a substance's tendency to accumulate in fatty tissues. chemicalbook.com Furthermore, its primary degradate, 5,5-dimethylhydantoin (DMH), has a low estimated bioconcentration factor (BCF) of 3 and is not expected to accumulate in fish. epa.govnih.gov
Table 4: Bioconcentration Potential
| Compound | Parameter | Value | Interpretation | Source |
|---|---|---|---|---|
| This compound | LogP (estimated) | -0.920 | Low bioconcentration potential | chemicalbook.com |
| 5,5-dimethylhydantoin (Degradate) | Bioconcentration Factor (BCF, estimated) | 3 | Low bioconcentration potential | nih.gov |
| 5,5-dimethylhydantoin (Degradate) | Log Kow | 0.32 - 0.40 | Low bioconcentration potential | epa.gov |
Ecological Risk Assessment Methodologies and Data Gaps
The ecological risk assessment of this compound (MDMH) is complex due to its nature as both an individual chemical substance and a primary component and degradation product of other commercial preservatives, such as 1,3-Bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDM Hydantoin). epa.govebi.ac.uk Methodologies for assessing its environmental risk often involve evaluating the parent compounds and their ultimate breakdown products, while significant data gaps remain for MDMH as a standalone substance.
Ecological risk assessments for chemicals like MDMH typically follow a standard framework that includes problem formulation, exposure assessment, effects assessment (ecotoxicity), and risk characterization. For MDMH, which is often found in formulations with its parent compound DMDM Hydantoin (B18101), the assessment is frequently intertwined. nih.gov
A central aspect of the risk assessment methodology for these formaldehyde-releasing preservatives is the consideration of their degradation pathways in the environment. epa.gov These compounds are used in a wide array of water-based products, including detergents, soaps, and industrial fluids, which creates potential pathways for their release into aquatic environments. epa.govresearchgate.net However, for registered indoor uses, the potential for significant environmental exposure is considered to be low. canada.ca
A significant challenge in the ecological risk assessment of MDMH is the scarcity of specific ecotoxicological data for the pure compound. pesticideinfo.org Regulatory bodies and researchers often rely on data from related compounds or the commercial mixtures in which MDMH is present. This approach, while practical, introduces uncertainty and highlights a critical data gap. The U.S. Environmental Protection Agency (EPA) noted in a 2007 document that ecological exposure and risk assessments for hydroxymethyldimethyl hydantoins had not been conducted due to a lack of sufficient data. epa.gov
Detailed Research Findings
Research into the ecotoxicological effects of this compound specifically is limited. Most available data pertains to its parent compound, DMDM Hydantoin, which contains a significant percentage of MDMH. The following table summarizes ecotoxicity data for DMDM Hydantoin, providing an indication of the potential effects of its components, including MDMH, on aquatic organisms.
Interactive Data Table: Ecotoxicity of DMDM Hydantoin
| Trophic Level | Species | Endpoint | Value | Exposure Duration | Source |
| Fish | Danio rerio (Zebra Fish) | EC50 | > 82.3 mg/L | 96 hours | echemi.com |
| Invertebrates | Daphnia magna (Water Flea) | EC50 | ca. 29.1 mg/L | 48 hours | echemi.com |
| Algae | Pseudokirchneriella subcapitata | EC50 | > 1000 mg/L | 96 hours | echemi.com |
| Microorganisms | Activated Sludge | EC50 | > 1000 mg/L | 3 hours | echemi.com |
The data suggests that the parent compound has low to moderate toxicity to aquatic invertebrates and low toxicity to fish and algae. echemi.com The high EC50 values for activated sludge microorganisms indicate a low potential to disrupt wastewater treatment processes. echemi.com
Regarding the environmental fate, which is a crucial component of exposure assessment, the potential for bioaccumulation is considered low. An estimated bioconcentration factor (BCF) of 3 has been calculated for DMDM Hydantoin, suggesting a low potential for it to accumulate in aquatic organisms. echemi.com Its ultimate degradation product, 5,5-dimethylhydantoin (DMH), has an even lower BCF of 0.08. echemi.com
Data Gaps
The primary data gap in the ecological risk assessment of this compound is the lack of comprehensive ecotoxicity studies on the isolated compound. While data on DMDM Hydantoin is informative, it does not allow for a precise characterization of the risks posed by MDMH alone.
The following table outlines the key data gaps identified in the environmental assessment of this compound.
Interactive Data Table: Summary of Data Gaps for this compound
| Data Category | Specific Information Lacking | Rationale for Need |
| Aquatic Toxicity | Chronic toxicity studies for fish, invertebrates, and algae. | To understand the effects of long-term, low-level exposure in aquatic ecosystems. |
| Sediment toxicity studies. | To assess the risk to sediment-dwelling organisms. | |
| Terrestrial Toxicity | Toxicity data for soil organisms (e.g., earthworms, soil microorganisms). | To evaluate potential risks from land application of biosolids or other waste streams. |
| Toxicity to terrestrial plants. | To understand the potential for phytotoxicity. | |
| Biodegradation | Specific biodegradation rate and pathway studies for MDMH under various environmental conditions (aerobic, anaerobic). | To accurately predict its persistence and fate in soil and water. |
| Environmental Fate | Photodegradation studies in water and soil. | To determine the role of sunlight in its environmental degradation. |
As noted by PesticideInfo, the acute toxicity and potential for endocrine disruption of this compound are considered "Insufficiently Studied". pesticideinfo.org Addressing these data gaps through targeted research would allow for a more robust and accurate ecological risk assessment, moving beyond the reliance on data from related formaldehyde-releasing preservatives.
Table of Chemical Compounds Mentioned
| Chemical Name |
| This compound (MDMH) |
| 1,3-Bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDM Hydantoin) |
| 5,5-dimethylhydantoin (DMH) |
| Formaldehyde |
Toxicological and Safety Research Considerations
Sensitization Mechanisms and Immunological Responses
The potential for 1-(Hydroxymethyl)-5,5-dimethylhydantoin (B89587) and its parent compounds to induce skin sensitization is a significant area of toxicological research. This is primarily linked to its nature as a formaldehyde-releasing agent.
This compound is a decomposition product of DMDM hydantoin (B18101) (1,3-Bis(hydroxymethyl)-5,5-dimethylhydantoin), a preservative used in cosmetics and personal care products. ebi.ac.ukebi.ac.uk DMDM hydantoin functions as an antimicrobial agent by slowly releasing formaldehyde (B43269), creating an environment less favorable to microorganisms. wikipedia.org This release of formaldehyde is central to its potential to cause allergic contact dermatitis. contactallergy.comnumberanalytics.com
Research has established a clear relationship between contact allergy to formaldehyde and positive patch test reactions to formaldehyde-releasing preservatives like those in the hydantoin family. nih.gov Studies have shown that individuals already sensitized to formaldehyde are at an increased risk of developing cosmetic dermatitis from products containing these preservatives. wikipedia.orgnih.gov The amount of free formaldehyde in aqueous solutions of these hydantoins is sufficient to elicit a dermatitis reaction in patch tests on formaldehyde-allergic individuals. nih.gov For instance, levels of 200–300 p.p.m. of free formaldehyde in cosmetic products have been shown to induce dermatitis. core.ac.uk
A study involving 35 formaldehyde-allergic patients investigated their reactivity to hydantoin compounds. The results are summarized below:
| Compound Tested | Number of Patients Tested | Number of Patients Reacting | Percentage of Patients Reacting |
|---|---|---|---|
| MDM Hydantoin (contains 1 molecule of formaldehyde) | 21 | 7 | 33% |
| DMDM Hydantoin (contains 2 molecules of formaldehyde) | 14 | 8 | 57% |
This data indicates that reactivity tends to increase with the formaldehyde content of the molecule. nih.gov Furthermore, in a use test, a cream containing 1% DMDM hydantoin caused dermatitis in 33% of formaldehyde-allergic patients who applied it. nih.gov
Skin sensitization is a Type IV hypersensitivity reaction, an immune response mediated by T-cells. scbt.comnih.gov For a small chemical molecule (a hapten) like formaldehyde to trigger this response, it must first penetrate the skin and bind covalently to endogenous proteins, forming a hapten-protein conjugate or adduct. nih.gov This newly formed complex is recognized as a foreign antigen by the immune system's antigen-presenting cells, such as Langerhans cells in the epidermis. nih.govnih.gov
These cells then process the antigen and present it to naive T-cells in the lymph nodes, initiating the sensitization phase. Upon subsequent exposure to the same hapten, memory T-cells are activated, leading to an inflammatory response at the site of contact, which manifests as allergic contact dermatitis, characterized by redness, swelling, and blistering. scbt.com The chemical reactivity of formaldehyde makes it a potent hapten, readily forming adducts with skin proteins, thus initiating this immunological cascade.
Systemic Toxicity Research
Research into the systemic effects of this compound and related compounds examines their fate in the body after exposure and the potential for toxicity following repeated or long-term administration.
Studies on the absorption, distribution, and excretion of hydantoin compounds have been conducted to understand their systemic exposure potential. In a study using male Sprague-Dawley rats, a 0.1 mL aqueous solution containing radiolabeled 1,3-dihydroxymethyl-5,5'-dimethylhydantoin was applied to the skin. nih.gov The results after 72 hours provided insight into the compound's behavior.
| Parameter | Finding | Citation |
|---|---|---|
| Recovery of Applied Dose | Over 90% of the applied dose was recovered. | nih.gov |
| Radioactivity at Application Site | More than 98% of the recovered activity was confined to the dose site. | nih.gov |
| Systemic Distribution | Less than 1% of the radioactivity was distributed in all body tissues at the time of sacrifice. | nih.gov |
| Tissues with Higher Radioactivity | Gastrointestinal tract, liver, and bone marrow showed higher counts. | nih.gov |
| Primary Excretion Route | Primarily via the urine. | nih.gov |
| Excretion Over Time | Radioactivity in urine decreased approximately 6-fold over 72 hours, while fecal radioactivity remained constant and significantly lower. | nih.gov |
The study concluded that there was no evidence of accumulation of the hydantoin or its metabolites in most tissues, and the absorbed substance is primarily excreted through the urine. nih.gov
To evaluate long-term safety, a chronic toxicity and carcinogenicity study was conducted on a related compound, 5,5-dimethylhydantoin (B190458) (DMH), administered in the diet to rats for 104 weeks. In this study, groups of 60 male and female rats received doses of 0, 100, 300, or 1000 mg/kg/day. epa.gov At the highest dose of 1000 mg/kg/day, there was no evidence of compound-related effects on clinical signs, mortality, food consumption, organ weights, or clinical chemistry. epa.gov This suggests a low potential for chronic toxicity under the conditions of the study.
Genotoxicity and Carcinogenicity Research
The potential for a chemical to cause genetic mutations (genotoxicity) or cancer (carcinogenicity) is a critical aspect of toxicological evaluation. For this compound, this assessment is twofold, considering the hydantoin moiety and the released formaldehyde.
Based on negative evidence for carcinogenicity in both rat and mouse studies, as well as negative evidence of mutagenicity, the related compound 5,5-dimethylhydantoin is classified as 'not likely' to be a human carcinogen. epa.gov
However, formaldehyde, which is released by this compound, is classified as "known to be a human carcinogen" by the US National Toxicology Program. wikipedia.org In humans, formaldehyde exposure has been associated with cancers of the nasopharynx, oropharynx, and nasal passages. scbt.com Animal studies have shown that chronic inhalation exposure to formaldehyde can cause squamous cell carcinoma of the nasal cavity. epa.gov The European Union mandates that any product containing formaldehyde in a concentration exceeding 0.05% must include a warning label. wikipedia.org
Table of Mentioned Compounds
| Chemical Name | Other Names/Synonyms |
| This compound | 1-MDMH, Monomethylol-5,5-dimethylhydantoin nih.govnih.gov |
| 1,3-Bis(hydroxymethyl)-5,5-dimethylhydantoin | DMDM hydantoin, DMDMH, Glydant wikipedia.orgnih.gov |
| 5,5-dimethylhydantoin | DMH epa.govnih.gov |
| Formaldehyde | - |
| 3-hydroxymethyl-5,5-dimethylhydantoin | 3-MDMH nih.gov |
In vitro and in vivo Mutagenicity Studies
The toxicological profile of this compound is closely associated with its nature as a formaldehyde-releasing agent. wikipedia.org Formaldehyde-releasers are a class of preservatives designed to slowly emit small amounts of formaldehyde over time to prevent microbial growth in water-based products. wikipedia.orgsafecosmetics.org
While direct in vitro and in vivo mutagenicity studies specifically on this compound are not extensively detailed in publicly available literature, the assessment of its potential to cause genetic mutations is intrinsically linked to the known effects of formaldehyde. Formaldehyde itself is recognized for its potential to cause DNA damage. researchgate.netnih.gov The mechanism of action for formaldehyde-releasing preservatives involves this slow release, which aims to maintain antimicrobial efficacy at levels low enough to not threaten human health. wikipedia.org However, the release of formaldehyde, a known mutagen, is a primary consideration in the safety evaluation of any compound in this class. davidsuzuki.org
Assessment of Carcinogenic Potential in Experimental Models
The assessment of the carcinogenic potential of this compound is primarily based on its classification as a formaldehyde-releasing preservative. safecosmetics.orglawsuitlegalnews.com Formaldehyde is classified as a known human carcinogen by prominent bodies such as the International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program (NTP). wikipedia.orgcancer.org
The IARC has concluded that formaldehyde is "carcinogenic to humans," based on evidence linking it to nasopharyngeal cancer and leukemia. cancer.org Research on occupational exposure has shown a link between formaldehyde and leukemia, and animal studies indicate it can be absorbed through the skin when present in personal care products. safecosmetics.orgcancer.org While most studies have focused on the risks from inhalation, the potential for absorption through other routes is a factor in risk assessment. safecosmetics.org The carcinogenic potential of formaldehyde-releasing compounds like this compound is therefore a critical aspect of their safety evaluation, centered on the amount and rate of formaldehyde released during use. safecosmetics.orgdavidsuzuki.org
Developmental and Reproductive Toxicity Research
Research into the developmental and reproductive effects of this compound is also heavily influenced by data on formaldehyde. Systematic reviews of studies on formaldehyde have suggested associations between exposure and adverse reproductive and developmental outcomes. nih.govresearchgate.net
Evidence from human population studies points to an increased risk of spontaneous abortion in women exposed to formaldehyde. researchgate.net Animal studies have also indicated potential reproductive toxicity, mostly in males, through mechanisms that may include DNA damage, oxidative stress, and altered hormone levels. researchgate.netnih.gov In male rats and mice, formaldehyde exposure has been linked to reduced sperm count, increased sperm malformation, and damage to testicular tissues. researchgate.net For females, formaldehyde has been associated with effects like irregular estrous cycles and damaged oocytes in animal models. researchgate.net Chemicals that can interfere with the proper development of a fetus or impair reproductive capabilities are known as developmental or reproductive toxicants, respectively. safecosmetics.org The evaluation of this compound for such effects considers the potential impact of released formaldehyde. researchgate.netsafecosmetics.org
Regulatory Science and Risk Management in Research Contexts
The regulation of this compound, also known as MMY, involves rigorous risk assessment and management by national and international bodies. canada.caepa.gov In Canada, Health Canada's Pest Management Regulatory Agency (PMRA) conducts re-evaluations of registered pesticides to ensure they meet current health and environmental standards. canada.caagropages.com
In a 2023 re-evaluation decision, Health Canada concluded that the continued registration of products containing MMY and its related compound, 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMY), is acceptable when used according to revised conditions, including new mitigation measures. canada.capublications.gc.ca These evaluations consider a wide range of scientific data, including information from manufacturers and published reports, to assess risks to human health and the environment. canada.cacanada.ca The uses of MMY as a material preservative are primarily indoors, leading to a low potential for environmental exposure. canada.ca
In the United States, the Food and Drug Administration (FDA) regulates substances that come into contact with food. fda.gov this compound is approved for use as an adjuvant in the bleaching of recycled paper and board intended for food packaging. ebi.ac.uk This requires a rigorous scientific safety assessment to ensure the intended use is safe, which includes analyzing data on the migration of the substance to food and toxicological data to ensure consumer exposure is safe. fda.gov
The regulatory framework for such chemicals relies on internationally accepted risk assessment methods and policies to manage potential risks, often through measures like setting concentration limits or requiring specific use conditions. davidsuzuki.orgpublications.gc.ca
Interactive Data Tables
Below are data tables summarizing key research findings and regulatory contexts discussed in this article.
Table 1: Regulatory and Use Context for this compound (MMY)
This table summarizes the status and uses of MMY as determined by various regulatory agencies.
| Jurisdiction/Agency | Regulation/Decision | Findings/Use | Relevant Citation(s) |
| Health Canada (PMRA) | Re-evaluation Decision RVD2023-17 | Continued registration is acceptable with new risk mitigation measures. Used as an antimicrobial material preservative in detergents, soaps, coatings, adhesives, etc. canada.capublications.gc.ca | canada.capublications.gc.capublications.gc.ca |
| U.S. FDA | Food Contact Substance | Approved as an adjuvant for bleaching recycled paper and board used in food packaging. ebi.ac.uk | fda.govebi.ac.uk |
| European Union | Cosmetics Regulation | Formaldehyde-releasing preservatives must be labeled "contains formaldehyde" if the concentration exceeds 0.05%. davidsuzuki.org | davidsuzuki.org |
Table 2: Summary of Toxicological Considerations for Formaldehyde and its Releasers
This table outlines the primary toxicological concerns associated with formaldehyde, which are central to the risk assessment of this compound.
| Toxicological Endpoint | Key Research Findings | Relevant Citation(s) |
| Carcinogenicity | Classified as a "known human carcinogen" by the U.S. NTP and IARC. wikipedia.orgcancer.org Linked to nasopharyngeal cancer and leukemia. safecosmetics.orgcancer.org | wikipedia.orgsafecosmetics.orgcancer.org |
| Mutagenicity | Known to cause DNA damage. researchgate.net The mutagenic potential of releasers is a key safety consideration. davidsuzuki.org | researchgate.netdavidsuzuki.org |
| Reproductive & Developmental Toxicity | Associated with increased risk of spontaneous abortion in humans. researchgate.net Animal studies show effects on male and female reproductive systems. researchgate.netnih.gov | researchgate.netnih.govresearchgate.net |
Computational Chemistry and Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic properties and reactivity of a molecule. These methods, based on the principles of quantum mechanics, can predict molecular geometries, orbital energies, charge distributions, and the energetics of chemical reactions.
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.
The charge distribution within 1-(Hydroxymethyl)-5,5-dimethylhydantoin (B89587) dictates its polarity and how it interacts with other molecules. The presence of electronegative oxygen and nitrogen atoms results in a non-uniform distribution of electron density. Quantum chemical calculations can quantify the partial charges on each atom, identifying electron-rich and electron-deficient sites. This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack.
Table 1: Calculated Molecular Properties of this compound
| Property | Value |
| ACD/LogP | -0.92 guidechem.com |
| ACD/LogD (pH 5.5) | -0.92 guidechem.com |
| ACD/LogD (pH 7.4) | -0.98 guidechem.com |
| #H bond acceptors | 5 guidechem.com |
| #H bond donors | 2 guidechem.com |
| #Freely Rotating Bonds | 2 guidechem.com |
| Topological Polar Surface Area | 69.6 Ų guidechem.comnih.gov |
| Molar Refractivity | 36.56 cm³ guidechem.com |
| Molar Volume | 125.7 cm³ guidechem.com |
| Polarizability | 14.49 × 10⁻²⁴ cm³ guidechem.com |
| Surface Tension | 41.3 dyne/cm guidechem.com |
Note: The data in this table is based on computational predictions from chemical software and databases.
Understanding the chemical reactions of this compound, such as its decomposition to release formaldehyde (B43269), requires an analysis of reaction pathway energetics. guidechem.comdrugfuture.com Quantum chemical calculations can map out the potential energy surface for a given reaction, identifying the minimum energy pathways.
Transition State Theory is used to calculate the rate of a reaction. By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants, the activation energy for the reaction can be determined. This allows for the prediction of reaction rates and the elucidation of reaction mechanisms. For instance, such studies could detail the mechanism of formaldehyde release from this compound in aqueous environments. guidechem.comdrugfuture.com
Molecular Dynamics Simulations for Conformation and Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a molecule and its interactions with its environment.
The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the stable conformations of the molecule and their relative energies.
MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in a vacuum, in water, or in other solvents. By simulating the molecule's dynamics over time, researchers can observe the transitions between different conformations and determine their populations at equilibrium. This is particularly important for understanding how the solvent environment influences the molecule's shape and, consequently, its properties and reactivity.
Given its use as an antimicrobial agent, understanding how this compound interacts with biological targets is of significant interest. nih.govebi.ac.ukchemicalbook.com MD simulations are a key tool for studying ligand-target binding. nih.gov
These simulations can model the process of the molecule binding to a protein or other biological macromolecule. By calculating the binding free energy, researchers can predict the affinity of the ligand for its target. nih.gov Furthermore, MD simulations can reveal the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-target complex, providing insights that are crucial for drug design and understanding its mechanism of action. fz-juelich.de
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity. For this compound, QSAR models could be developed to predict its antimicrobial efficacy or other biological properties based on its molecular descriptors.
The first step in QSAR modeling is to calculate a set of molecular descriptors for the compound. These descriptors can be derived from its 2D or 3D structure and can represent various aspects of its physicochemical properties, such as size, shape, lipophilicity, and electronic properties. Subsequently, a mathematical model is built to correlate these descriptors with the observed biological activity. While specific QSAR studies for this compound are not prominently featured in the searched literature, this approach remains a valuable tool for predicting the properties of new derivatives and for guiding the design of more effective compounds.
Prediction of Antimicrobial Activity and Toxicity
While this compound is recognized for its role as an antimicrobial agent, often as a decomposition product of the preservative DMDM hydantoin (B18101), specific computational studies predicting its antimicrobial spectrum and potency are not extensively detailed in publicly available literature. ebi.ac.uknih.gov However, the principles of computational toxicology and activity prediction are well-established and can be applied. nih.gov
Antimicrobial Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) models are a primary tool for predicting the biological activity of compounds. mdpi.commdpi.com For a series of hydantoin derivatives, a QSAR model could be developed by correlating structural or physicochemical descriptors with experimentally determined antimicrobial activity (e.g., Minimum Inhibitory Concentration). Although a specific QSAR model for this compound was not identified in the search results, such models have been successfully applied to other hydantoin series to identify key structural features for activity. researchgate.netmdpi.com These models can help in screening virtual libraries of related compounds to prioritize synthesis and testing. mdpi.com
Toxicity Prediction: In silico toxicology aims to predict various toxicity endpoints, minimizing the need for extensive and costly experimental testing. nih.govresearchgate.net Computational methods can predict potential toxicities such as carcinogenicity, mutagenicity, and skin sensitization. nih.gov These predictions are often based on identifying structural alerts (SAs), which are molecular fragments known to be associated with specific toxicities. mdpi.com For this compound, a key consideration would be its potential to release formaldehyde, a known carcinogen, which is a characteristic of its parent compound, DMDM hydantoin. nih.govwikipedia.org Various computational tools and expert systems (e.g., TOPKAT, DEREK) are available for toxicity prediction. nih.gov
The table below illustrates a hypothetical output from in silico prediction tools for a compound like this compound, based on general knowledge of similar compounds.
| Predicted Endpoint | Prediction | Computational Method |
| Mutagenicity | Low Probability | Structural Alert Analysis |
| Carcinogenicity | Potential Concern (via Formaldehyde Release) | Expert System Rule-Based |
| Skin Sensitization | Moderate Potential | QSAR / Read-Across |
| Acute Oral Toxicity | Low Toxicity | Machine Learning Model |
This table is for illustrative purposes and does not represent actual experimental or validated computational results for this specific compound.
Design of Novel Hydantoin Derivatives with Improved Profiles
Computational modeling plays a crucial role in the rational design of new hydantoin derivatives with enhanced antimicrobial efficacy and improved safety profiles. nih.gov The goal is to modify the basic hydantoin scaffold to optimize its interaction with biological targets while minimizing off-target effects. nih.gov
Key strategies in the design of novel hydantoin derivatives include:
Modification of Substituents: Altering the substituents at the N-1, N-3, and C-5 positions of the hydantoin ring can significantly impact activity. For instance, introducing lipophilic groups can enhance membrane permeability, which is crucial for antimicrobial action against certain pathogens. nih.govrsc.org
Introduction of Pharmacophores: Incorporating known pharmacophoric groups that have affinity for specific bacterial targets can lead to more potent and selective compounds. This could involve adding moieties that mimic antimicrobial peptides (AMPs) by having both cationic and hydrophobic features. nih.gov
Dimerization: Creating dimeric structures of hydantoin derivatives, often connected by a linker, has been shown to enhance antibacterial activity and stability. nih.govrsc.org This approach can increase the local concentration of the active pharmacophore at the bacterial cell membrane. nih.gov
Structure-Activity Relationship (SAR) Studies: Computational analysis of the SAR of a series of analogs helps in identifying which structural modifications lead to improved activity. researchgate.net This data-driven approach guides the design of next-generation compounds. mdpi.com For example, studies on other hydantoin derivatives have shown that specific substitutions can lead to potent activity against multidrug-resistant ESKAPE pathogens. rsc.org
The design process often involves an iterative cycle of computational design, chemical synthesis, and biological testing to refine the molecular structure for optimal performance.
Cheminformatics and Database Analysis
Cheminformatics utilizes computational methods to analyze and manage large sets of chemical data, providing valuable insights into the properties and potential applications of compounds like this compound. u-strasbg.frnih.govchemcopilot.com Publicly accessible chemical databases are a primary source of this information.
Analysis of major chemical databases such as PubChem and ChEBI reveals extensive curated information for this compound. These databases provide a standardized collection of its chemical properties, identifiers, and known biological roles.
Chemical Identifiers and Descriptors: The following table summarizes key identifiers for this compound, which are essential for uniquely identifying the compound in various databases and literature.
| Identifier Type | Value | Source |
| CAS Number | 116-25-6 | ChEBI, PubChem ebi.ac.uknih.gov |
| PubChem CID | 67000 | PubChem nih.gov |
| ChEBI ID | CHEBI:143246 | ChEBI ebi.ac.uk |
| InChIKey | SIQZJFKTROUNPI-UHFFFAOYSA-N | ChEBI ebi.ac.uk |
| Canonical SMILES | CC1(C(=O)NC(=O)N1CO)C | ChEBI ebi.ac.uk |
Physicochemical Properties: Computational tools within these databases also provide predicted and experimental physicochemical properties, which are crucial for understanding the compound's behavior.
| Property | Value | Source |
| Molecular Formula | C6H10N2O3 | PubChem nih.gov |
| Molecular Weight | 158.16 g/mol | PubChem nih.gov |
| XLogP3 | -0.3 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Database entries also confirm the role of this compound as an antimicrobial agent. ebi.ac.uknih.gov It is noted as a decomposition product of DMDM hydantoin, a widely used preservative in cosmetic products. ebi.ac.uknih.gov The compound is also approved by the FDA for use as an adjuvant in the bleaching of recycled paper and board intended for food packaging. ebi.ac.uknih.govchemicalbook.com
Future Directions and Emerging Research Avenues
Exploration of Sustainable Synthesis Routes
The traditional synthesis of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (B89587) typically involves the reaction of 5,5-dimethylhydantoin (B190458) with formaldehyde (B43269). Future research is increasingly focused on aligning this process with the principles of green chemistry to minimize environmental impact and enhance efficiency. chemistryjournals.netnih.gov Key areas of exploration include the use of renewable feedstocks, safer solvents, and energy-efficient reaction conditions. chemistryjournals.netmdpi.comjddhs.com
Strategies being investigated include:
Biocatalysis: Utilizing enzymes to catalyze the synthesis reaction can lead to higher specificity, milder reaction conditions, and reduced byproducts compared to traditional chemical catalysts. chemistryjournals.net
Alternative Solvents: Research into using greener solvents such as water or ionic liquids aims to replace traditional volatile organic solvents, which are often toxic and non-renewable. chemistryjournals.netmdpi.com
Energy Efficiency: The adoption of methods like microwave-assisted synthesis is being explored to reduce reaction times and energy consumption significantly. chemistryjournals.netnih.gov
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry, aiming to reduce waste at the source. nih.govmdpi.com
| Green Chemistry Principle | Application to MDMH Synthesis | Potential Benefits |
|---|---|---|
| Use of Renewable Feedstocks | Deriving formaldehyde or 5,5-dimethylhydantoin from biomass sources. | Reduced reliance on fossil fuels, lower carbon footprint. |
| Safer Solvents | Employing water or supercritical fluids as reaction media. chemistryjournals.net | Reduced toxicity and environmental pollution. |
| Energy Efficiency | Implementing microwave-assisted or flow chemistry processes. chemistryjournals.netmdpi.com | Faster reactions, lower energy costs, and smaller manufacturing footprint. |
| Catalysis | Developing recyclable solid acid catalysts or biocatalysts. mdpi.com | Increased reaction efficiency, easier product purification, and catalyst reuse. |
Advanced Material Applications (e.g., smart materials, drug delivery systems)
While MDMH is known for its use as a raw material for water-soluble polymers and as a finishing agent in the textile industry, its potential in advanced materials is an emerging field of research. chemimpex.comchemicalbook.com The functional groups present in the MDMH molecule, including the hydroxymethyl and hydantoin (B18101) ring structures, offer possibilities for creating novel materials with tailored properties.
Future research could focus on:
Smart Materials: Investigating the incorporation of MDMH into polymer backbones to create materials that respond to external stimuli such as pH, temperature, or light. Its ability to participate in crosslinking reactions could be harnessed to develop self-healing polymers or hydrogels.
Drug Delivery Systems: The biocompatibility and water solubility of polymers derived from MDMH could be explored for creating controlled-release drug delivery systems. The hydantoin structure might offer specific interactions with pharmaceutical ingredients, potentially enhancing their stability or solubility. chemimpex.comchemicalbook.com
Refined Understanding of Environmental Fate and Remediation Strategies
Currently, the environmental exposure potential for MDMH from its registered indoor uses is considered low. canada.ca However, as its applications potentially expand, a more refined understanding of its environmental fate and the development of effective remediation strategies will become crucial. MDMH is a decomposition product of DMDM hydantoin, a widely used preservative. ebi.ac.ukchemicalbook.com
Key research areas include:
Biodegradation Pathways: Studying the aerobic and anaerobic biodegradation of MDMH in various environmental compartments, such as soil and water, is essential to predict its persistence and potential for bioaccumulation. nih.govnih.govmdpi.com Research on related hydantoin compounds indicates that while some are persistent, others can be degraded by microorganisms. piat.org.nz
Ecotoxicity: Detailed studies on the toxicity of MDMH and its degradation products towards a wide range of aquatic and terrestrial organisms are needed for a comprehensive environmental risk assessment.
Remediation Technologies: Investigating advanced oxidation processes, bioremediation, or adsorption techniques for the removal of MDMH from contaminated water or soil. mdpi.com General remediation strategies for chemical contamination, such as detergent washing and surface removal, could be adapted and optimized for MDMH. illinois.govncceh.cahealth.wa.gov.au
Development of Novel Analytical Techniques for Trace Analysis
The detection and quantification of MDMH are currently achieved using established analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netresearchgate.net These methods are effective for analyzing the compound in cosmetics and other formulations. ebi.ac.ukresearchgate.net However, future research will likely focus on developing more sensitive, rapid, and field-deployable analytical techniques for trace analysis in complex environmental and biological matrices.
Emerging research directions in this area include:
Advanced Chromatographic Methods: Developing new HPLC and GC methods with improved columns and detectors to achieve lower detection limits and better separation from interfering substances. researchgate.netresearchgate.net
Sensor Technology: The creation of electrochemical or colorimetric sensors for the rapid, on-site detection of MDMH in water samples would be a significant advancement for environmental monitoring. nih.gov
High-Resolution Mass Spectrometry: Utilizing techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) can aid in the identification of unknown metabolites and degradation products of MDMH in environmental fate and toxicology studies.
| Technique | Common Application | Future Development Focus |
|---|---|---|
| HPLC | Quantification in cosmetics and commercial products. ebi.ac.ukresearchgate.net | Enhanced sensitivity for trace environmental levels, faster analysis times. |
| GC-MS | Identification and quantification of MDMH and its degradants. researchgate.netresearchgate.net | Improved derivatization methods for better volatility and detection. |
| LC-HRMS | Metabolite and degradant identification. | Building spectral libraries for confident identification in complex matrices. |
| Biosensors/Chemical Sensors | Not yet established for MDMH. | Development of portable, real-time monitoring devices for environmental and industrial settings. |
Personalized Medicine and Toxicology Research Approaches
Understanding how individual genetic variations influence the response to chemical exposure is a cornerstone of personalized medicine and modern toxicology. Toxicogenomics, which studies the effect of chemicals on gene expression, is a powerful tool in this regard. researchgate.netfrontiersin.orgmendeley.com While specific research on the toxicogenomics of MDMH is limited, it represents a significant future research avenue.
Future research in this domain could involve:
Toxicogenomic Profiling: Using high-throughput screening and DNA microarray technologies to understand how exposure to MDMH alters gene expression profiles in different cell types and individuals. This can help identify molecular initiating events and pathways of toxicity. researchgate.netfrontiersin.org
Pharmacogenomics: Investigating the role of genetic polymorphisms in enzymes responsible for the metabolism of MDMH. This could explain inter-individual differences in susceptibility and response, a concept explored for other compounds. nih.gov
Systems Toxicology: Integrating data from genomics, proteomics, and metabolomics to build comprehensive computational models of MDMH's biological effects. This systems-level approach can provide deeper insights into its mechanisms of action and support more accurate risk assessments. frontiersin.orgescholarship.org
Q & A
Q. How can continuous flow systems improve the scalability of 5,5-dimethylhydantoin derivative synthesis?
- Advantages : Enhanced heat/mass transfer reduces side reactions. For example, flow reactors achieve >90% yield in halogenation by maintaining precise stoichiometry and residence time .
- Design considerations :
| Parameter | Optimal Setting |
|---|---|
| Reactor type | Tubular (stainless steel) |
| Flow rate | 2–5 mL/min |
| Temperature | 50–70°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
